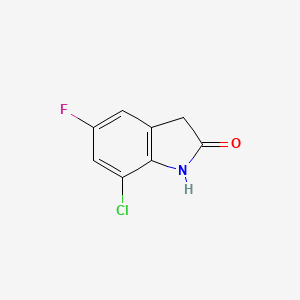

7-Chloro-5-fluoroindolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

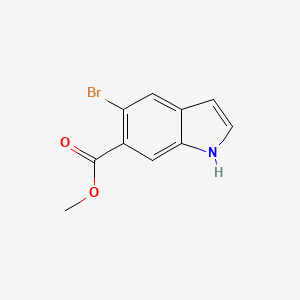

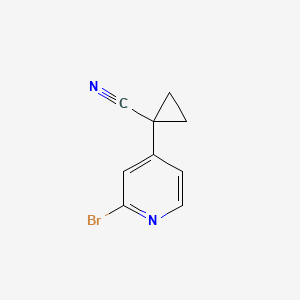

7-Chloro-5-fluoroindolin-2-one is a chemical compound with the molecular formula C8H5ClFNO . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound consists of a core indole structure with chlorine and fluorine substituents . Tools like VESTA can be used for 3D visualization of structural models .Scientific Research Applications

Synthesis and Biological Activity

7-Chloro-5-fluoroindolin-2-one derivatives have been synthesized and studied for various biological activities. For instance, derivatives of 5-fluoroindolin-2-one have shown promise as antibacterial and antifungal agents. These compounds, particularly when incorporated with a triazole unit, exhibit considerable potency against bacterial strains such as S. Epidermidis, B. Subtilis, E. Coli, and P. Aeruginosa, and fungal strains like A. Niger and C. Albicans. The molecular docking and DFT studies support the enhanced pharmacological activities of these compounds (Deswal et al., 2020).

Antitumor Activity

Compounds bearing the this compound moiety have been explored for their antitumor properties. Phenylureas with this structure have been synthesized and shown to exhibit significant antiproliferative abilities against various human carcinoma cell lines. Compound 1g, in particular, has demonstrated remarkable cytotoxic effects against cancer cells and suppressed tumor growth in xenograft models of human breast cancer without affecting the recipient's body weight (Cai et al., 2020).

Antimicrobial and Herbicidal Applications

In addition to its potential in medical applications, derivatives of this compound have also shown effectiveness in agricultural contexts. For instance, certain compounds have been identified as dual inhibitors of Mycobacterium tuberculosis and influenza virus, offering a novel approach for managing both bacterial and viral infections in plants (Marvadi et al., 2019). Furthermore, specific derivatives have demonstrated herbicidal activity, operating as inhibitors of protoporphyrinogen oxidase and presenting potential as novel herbicides with high efficacy and safety for crops (Huang et al., 2005).

Future Directions

Indole derivatives have been found to have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . Future research could focus on exploring the biological activities of 7-Chloro-5-fluoroindolin-2-one and its potential applications in medicinal chemistry.

Properties

IUPAC Name |

7-chloro-5-fluoro-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQIHCLHTJMPQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697468 |

Source

|

| Record name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260892-91-8 |

Source

|

| Record name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)